molecular formula C15H13N3O2S2 B2985591 4-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 941999-76-4

4-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2985591
CAS No.: 941999-76-4
M. Wt: 331.41
InChI Key: IAIVHURQYIVHTA-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a synthetically designed organic compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the class of pyrrolo[3,4-d]pyrimidine-diones, a heterocyclic framework known for its diverse biological activities and presence in pharmacologically active molecules. The compound's structure is distinguished by the presence of two distinct thiophene substituents—a 2-thienyl group at the 4-position and a 2-thienylmethyl group at the 6-position. The thiophene ring is a privileged structure in drug discovery, with documented applications in developing compounds with anti-inflammatory, antimicrobial, and anticancer properties . Furthermore, heterocyclic compounds containing nitrogen and sulfur atoms, such as this one, are extensively investigated for their antiviral behavior against a spectrum of viruses, establishing the core structure as a valuable template in antiviral research . As a fused heterocyclic system, it presents a complex scaffold for the exploration of novel biologically active agents. This product is intended for non-human research applications only, specifically for use in laboratory-based chemical and biochemical studies, including but not limited to target-based screening assays, mechanism of action studies, and as a synthetic intermediate in the development of novel therapeutic candidates. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-thiophen-2-yl-6-(thiophen-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c19-14-12-10(8-18(14)7-9-3-1-5-21-9)16-15(20)17-13(12)11-4-2-6-22-11/h1-6,13H,7-8H2,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIVHURQYIVHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC=CS3)C(=O)N1CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with pyrrolopyrimidine precursors under basic conditions. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) to prevent hydrolysis of intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-2-yl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrrolopyrimidine core.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or iodine (I₂) in the presence of a Lewis acid catalyst are employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced pyrrolopyrimidine derivatives, and halogenated thiophene compounds.

Scientific Research Applications

4-(Thiophen-2-yl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiophene rings and pyrrolopyrimidine core allow it to engage in π-π stacking interactions and hydrogen bonding, facilitating its binding to target sites. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related tetrahydropyrrolo-pyrimidine diones and pyrimidine derivatives, emphasizing substituent effects on physical, spectral, and functional properties.

Table 1: Structural and Analytical Comparison of Selected Analogues

Compound Name Substituents (Position 4/6) Molecular Formula Molecular Weight Yield (%) Melting Point (°C) Key Spectral Data (IR/NMR) Source
4-Phenyl-6-(thiophen-2-yl)tetrahydropyrimidine-2,5-dione (12a) Phenyl / Thiophen-2-yl C₁₄H₁₂N₂O₂S 272.32 - - δC 70.5, 71.9 (pyrimidine C); 161.1 (C=O)
4-(Thiophen-2-yl)-6-(3,4,5-trimethoxyphenyl)tetrahydropyrimidine-2,5-dione (12c) Thiophen-2-yl / 3,4,5-Trimethoxyphenyl C₁₇H₁₈N₂O₅S 362.40 78 95–97 IR: 1710 (NH), 1713 (C=O)
4-(4-Chlorophenyl)-6-(4-methoxybenzyl)-tetrahydropyrrolo-pyrimidine-2,5-dione 4-Chlorophenyl / 4-Methoxybenzyl C₂₀H₁₈ClN₃O₃ 383.83 - - -
4-(2-Hydroxyphenyl)-6-(4-methoxyphenyl)-tetrahydropyrrolo-pyrimidine-2,5-dione (4j) 2-Hydroxyphenyl / 4-Methoxyphenyl C₁₉H₁₇N₃O₄ 351.36 87 ~220 IR: 3640 (OH), 1680 (C=O)
6-Allyl-4-(2-chlorophenyl)-tetrahydropyrrolo-pyrimidine-2,5-dione 2-Chlorophenyl / Allyl C₁₆H₁₄ClN₃O₂ 315.75 - - -

Key Observations:

Substituent Effects on Physicochemical Properties: Electron-Donating Groups: Methoxy-substituted compounds (e.g., 12c) exhibit lower melting points (95–97°C) compared to non-polar substituents, likely due to reduced crystallinity from steric hindrance . Thiophene vs. Phenyl: Thiophene-containing derivatives (e.g., 12a) show distinct ¹³C NMR signals for aromatic carbons (δC 127.5–140.5) and carbonyl groups (δC 161.1–179.9), reflecting enhanced conjugation .

Synthetic Yields :

  • Higher yields (78–87%) are observed for derivatives with methoxy or hydroxyl groups, possibly due to improved solubility of intermediates during synthesis .

Biological Relevance :

  • Thiophene substituents are associated with improved π-π stacking interactions in biological targets, while chlorophenyl groups (e.g., in ) may enhance lipophilicity and membrane permeability .

Spectral Signatures :

  • IR spectra consistently show C=O stretching at ~1680–1713 cm⁻¹, while NH and OH stretches appear at 3455–3640 cm⁻¹, confirming hydrogen-bonding interactions .

Research Findings and Trends

  • Structure-Activity Relationships (SAR) : Derivatives with para-substituted aryl groups (e.g., 4-methoxyphenyl in 4j ) demonstrate enhanced stability and solubility, critical for drug development .
  • Thermal Stability : Thiophene-methyl derivatives (hypothetical extrapolation from ) may exhibit higher thermal stability due to rigidification of the pyrrolo-pyrimidine core.

Biological Activity

The compound 4-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula for the compound is C15H14N2O2S2C_{15}H_{14}N_2O_2S^2, featuring two thiophene rings that contribute to its unique properties. The presence of these heterocycles often enhances biological activity by improving solubility and facilitating interactions with biological targets.

Biological Activity Overview

Research on pyrrolo[3,4-d]pyrimidine derivatives has revealed a range of biological activities, including:

  • Antitumor Activity
    • Compounds in this class have shown promise in inhibiting cancer cell proliferation. For instance, derivatives have been tested against ovarian and breast cancer cell lines, demonstrating moderate cytotoxicity while maintaining lower toxicity toward non-cancerous cells .
  • Antimicrobial Properties
    • Certain derivatives exhibit significant antimicrobial activity against various pathogens. Studies suggest that modifications to the thiophene rings can enhance efficacy against bacteria and fungi .
  • Antidiabetic Effects
    • Some pyrrolo[3,4-d]pyrimidine derivatives have been shown to reduce blood glucose levels by enhancing insulin sensitivity in muscle and fat tissues. This property is particularly relevant for developing treatments for Type 2 diabetes .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Key Enzymes : Some studies indicate that these compounds inhibit enzymes involved in metabolic pathways critical for cancer cell survival and proliferation.
  • Modulation of Signaling Pathways : The compound may affect various signaling pathways within cells, leading to altered growth and survival signals.

Case Studies and Research Findings

A selection of studies highlights the biological activity of related compounds:

StudyFindings
Investigated the antitumor activity of pyrrolo[3,4-d]pyrimidines; demonstrated moderate cytotoxicity against cancer cell lines.
Explored antimicrobial properties; certain derivatives showed efficacy against bacterial strains with minimal toxicity.
Evaluated antidiabetic effects; compounds increased glucose uptake in adipocytes significantly.

These findings underscore the therapeutic potential of this class of compounds.

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